4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid
Description
4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 2,5-dichlorophenyl group at the 4-position. Its molecular formula is C₁₃H₇Cl₂F O₂, with a molecular weight of 301.10 g/mol (calculated). This compound is primarily utilized as an intermediate in pharmaceutical synthesis and fine chemical production, particularly in the development of bioactive molecules with anti-inflammatory or antimicrobial properties . Its structural features, including the electron-withdrawing fluorine and chlorine substituents, influence its acidity, solubility, and reactivity in synthetic pathways .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWMWZSQFXLYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681165 | |
| Record name | 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182971-83-0 | |
| Record name | 2',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Halogenation: The starting material, 2,5-dichlorobenzene, undergoes halogenation to introduce a fluorine atom at the desired position.
Carboxylation: The halogenated intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of new materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Impact of Substituents :
- Electron-withdrawing effects: The 2-fluorine in the target compound increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues .
Chlorinated Benzoic Acid Analogues
Compounds with chlorine substituents but differing in position or additional functional groups:
Research Findings :
- Biodegradability : The target compound’s dichlorophenyl group may contribute to environmental persistence, similar to 4-(1-carboxyethyl)-2-fluorobenzoic acid, which resists microbial degradation .
- Pharmacological activity : Thiazole-containing analogues (e.g., 2-(2,5-diCl-phenyl)-4-methyl-thiazole-5-carboxylic acid) exhibit enhanced antimicrobial potency due to improved membrane permeability .
Heterocyclic Derivatives with Dichlorophenyl Groups
Pyrimidine and thiazole derivatives demonstrate how core structure modifications affect functionality:
Comparative Analysis :
Biological Activity
4-(2,5-Dichlorophenyl)-2-fluorobenzoic acid is a synthetic compound with notable biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H7Cl2FO2
- Molecular Weight : 285.09 g/mol
The compound features a benzoic acid core substituted with a dichlorophenyl group and a fluorine atom, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research has indicated that derivatives of fluorobenzoic acids, including this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .
Anticancer Properties
Fluorinated compounds have been investigated for their anticancer activities. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound were found to exhibit antiproliferative effects against lung and breast cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering signaling pathways that lead to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A series of studies evaluated the antimicrobial efficacy of various derivatives of fluorobenzoic acids. The results indicated that compounds with similar structures to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing effective concentrations that could be further explored for therapeutic use .
Case Study: Antiproliferative Effects
In vitro studies assessed the antiproliferative effects of fluorinated benzoic acids on cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability through mechanisms involving apoptosis and cell cycle disruption. These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
